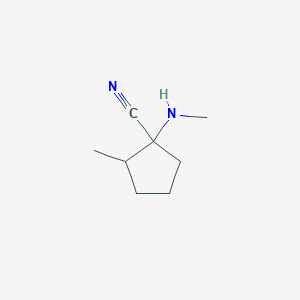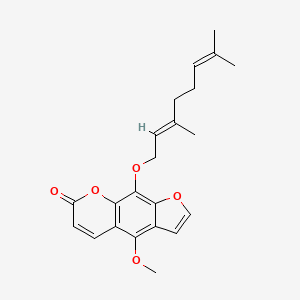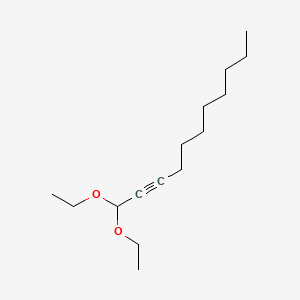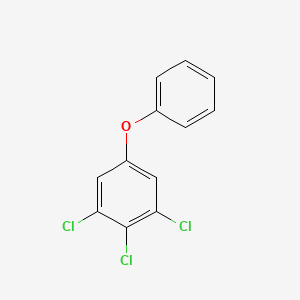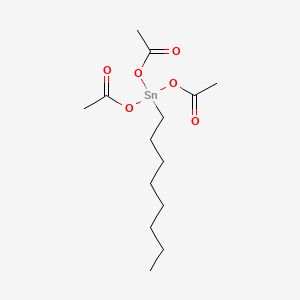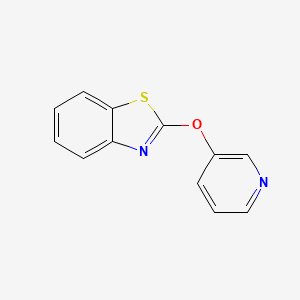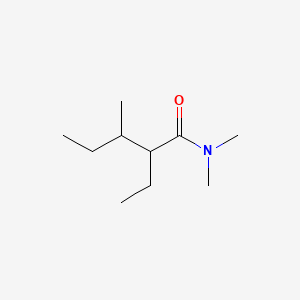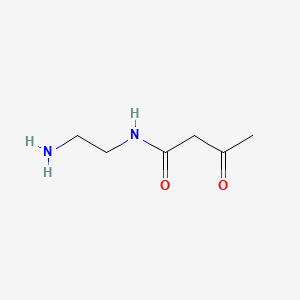
Dneolil-cic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dneolil-cic acid: is an organic compound with the molecular formula C10H16O5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Dneolil-cic acid typically involves the following synthetic routes:
Oxidation of Alcohols: One common method is the oxidation of primary alcohols using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Another method involves the hydrolysis of esters in the presence of a strong acid or base. This process breaks the ester bond, resulting in the formation of this compound and an alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dneolil-cic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Higher carboxylic acids, ketones.
Reduction: Primary alcohols.
Substitution: Amides, esters, thioesters.
Aplicaciones Científicas De Investigación
Dneolil-cic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dneolil-cic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxybenzoic acid: A phenolic compound with similar carboxylic acid functionality.
Hydroxycinnamic acid: Contains a carboxylic acid group separated from the phenol ring by a double bond.
Propiedades
Número CAS |
473-18-7 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
(2R,5R)-2,6,6-trimethyloxane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-9(2)6(7(11)12)4-5-10(3,15-9)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1 |
Clave InChI |
KTSCHRREMZDLIP-QUBYGPBYSA-N |
SMILES isomérico |
C[C@@]1(CC[C@H](C(O1)(C)C)C(=O)O)C(=O)O |
SMILES canónico |
CC1(C(CCC(O1)(C)C(=O)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


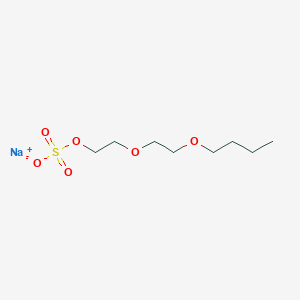
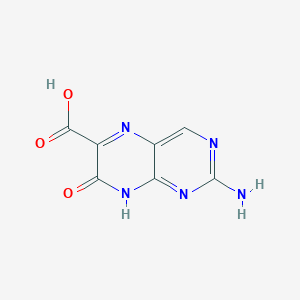
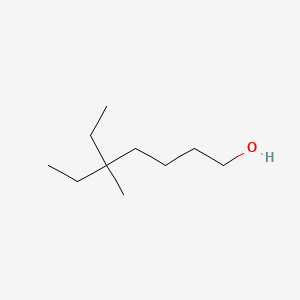
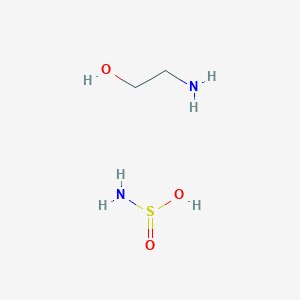
![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
